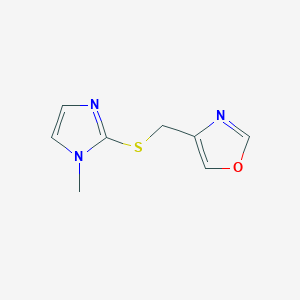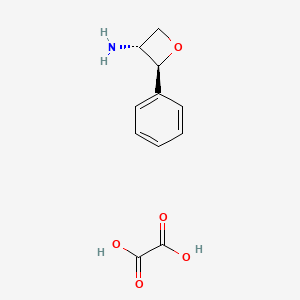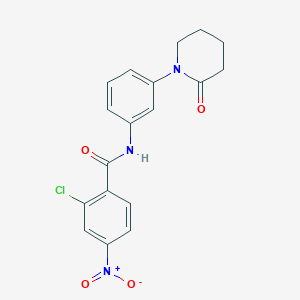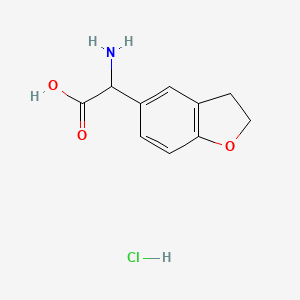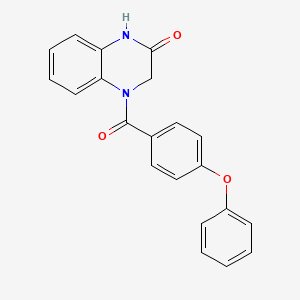
4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as PBQ, is a heterocyclic organic compound that has recently gained attention in the field of scientific research. PBQ is a derivative of quinoxaline and has been found to possess several interesting pharmacological properties. In
Aplicaciones Científicas De Investigación
Antineoplastic Properties
Research has shown that derivatives similar to 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant inhibitory activities in cytotoxic test systems, suggesting their potential as antineoplastic agents. For instance, compounds within this structural pattern have been explored for their biological activity, revealing interesting antitumor capabilities, especially in terms of disrupting tumor vasculature and cell proliferation (Cui et al., 2017). Such findings underscore the compound's potential in cancer therapy, particularly as a novel class of tubulin-binding tumor-vascular disrupting agents.
Antioxidant and Antimicrobial Activities
Derivatives of 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one have also been evaluated for their antioxidant and antimicrobial properties. Some of these compounds have shown to possess significant antioxidant activity, comparable or even superior to standard antioxidants like tert-butylhydroquinone (TBHQ). This activity is crucial for reducing oxidative stress and potentially mitigating oxidative stress-related diseases (Zhou et al., 2013). Moreover, these compounds have demonstrated moderate to good antimicrobial activity against selective pathogens, highlighting their potential as antimicrobial agents.
Environmental Implications and Biodegradation
In addition to their biological activities, compounds structurally related to 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one have been studied for their environmental presence and degradation pathways. For instance, the occurrence of synthetic phenolic antioxidants, which share structural similarities, in municipal sewage sludge indicates the environmental relevance of these compounds. Studies focusing on their biodegradation pathways reveal the enzymatic mechanisms involved in breaking down phenolic structures, offering insights into potential environmental detoxification strategies (Liu et al., 2015).
Propiedades
IUPAC Name |
4-(4-phenoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20-14-23(19-9-5-4-8-18(19)22-20)21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPSJFUVAYLIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

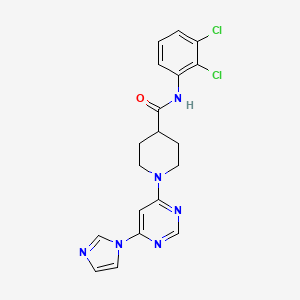
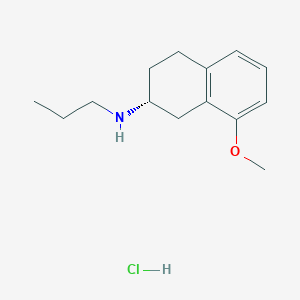
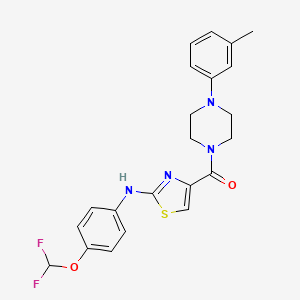
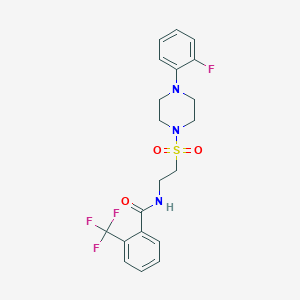
![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
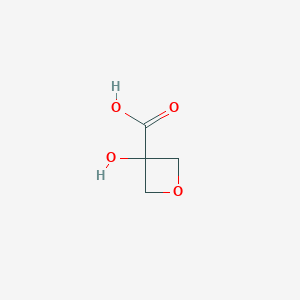
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
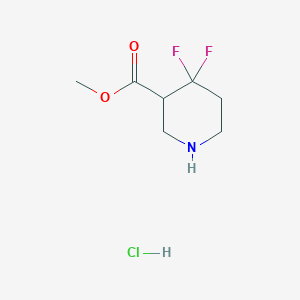
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)
